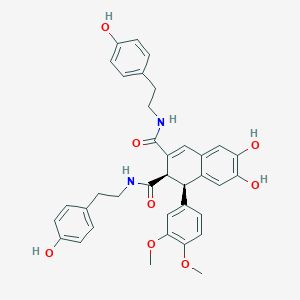![molecular formula C11H16OS B13059912 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclopentanol ring substituted with a thiophene-3-yl ethyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-yl ethyl bromide with cyclopentanone in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). After the reaction, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 2-[2-(Thiophen-3-yl)ethyl]cyclopentanone
Reduction: 2-[2-(Thiophen-3-yl)ethyl]cyclopentane
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and cyclopentanol moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Thiophen-2-yl)ethyl]cyclopentan-1-ol: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
Thiophene-3-ethanol: Lacks the cyclopentanol ring, making it less complex.
Uniqueness
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and a thiophene-3-yl ethyl group. This structure provides a unique set of chemical and biological properties that are not observed in simpler or differently substituted analogs .
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2-(2-thiophen-3-ylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI-Schlüssel |
KXCYJZBGGVILPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)CCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


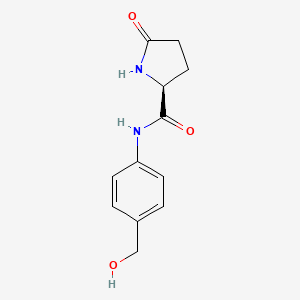
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)

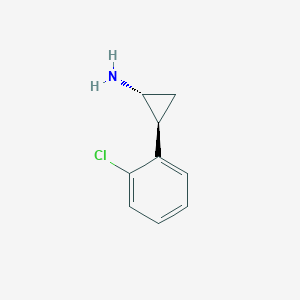




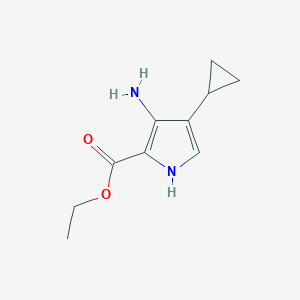
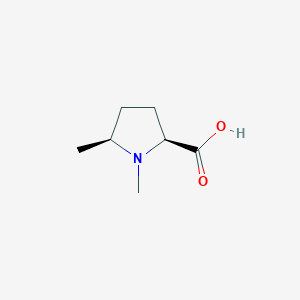
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
